N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
Description
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine core substituted with a pyridinyloxy group at the 3-position and a carboxamide linkage to a 3,5-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-9-13(10-16(11-15)24-2)20-18(22)21-8-6-14(12-21)25-17-5-3-4-7-19-17/h3-5,7,9-11,14H,6,8,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPFETWAWDWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(C2)OC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article examines its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a 3,5-dimethoxyphenyl group and a pyridin-2-yloxy moiety. Its chemical structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 274.31 g/mol
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing heterocycles similar to this compound. For instance, derivatives of pyridine and pyrrolidine have shown efficacy against various viruses, including:
- Hepatitis C Virus (HCV) : Compounds with similar structures exhibited IC values in the low micromolar range against HCV .
- Influenza Virus : Research indicated that related compounds effectively inhibited the replication of influenza virus strains, demonstrating their potential as antiviral agents .
2. Anti-inflammatory Activity
The compound has demonstrated promising anti-inflammatory properties. For example:
- COX-2 Inhibition : Analogous compounds have been shown to inhibit COX-2 activity with IC values around 0.04 μmol, comparable to celecoxib . This suggests that this compound may exhibit similar effects.
3. Anticancer Potential
The anticancer activity of pyrrolidine derivatives has been extensively studied:
- Cytotoxicity : In vitro studies revealed that certain derivatives induced apoptosis in various cancer cell lines, such as FaDu hypopharyngeal tumor cells, with cytotoxicity exceeding that of standard chemotherapeutics like bleomycin .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation, such as COX enzymes and viral proteases.
- Cell Signaling Modulation : It may alter signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
A selection of relevant studies provides insight into the compound's biological activity:
Scientific Research Applications
Anticancer Activity
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against several cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human lung adenocarcinoma cells (A549) at concentrations of 100 µM over 24 hours. This suggests a potential mechanism of action involving apoptosis or cell cycle arrest.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Case Study : Studies have shown effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, with varying concentrations required to achieve significant growth inhibition.
Potential Mechanisms of Action
The compound’s mechanism of action is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The presence of the pyridine and phenyl groups suggests potential binding sites for neurotransmitter receptors or other pharmacological targets.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)... | TBD | Cisplatin | TBD |
| Other Derivative A | TBD | Doxorubicin | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with analogous structural motifs or therapeutic relevance. A comparative analysis is structured below:
Table 1: Structural and Functional Comparison
Key Observations
Pyridinyloxy and morpholinopyridine groups () introduce hydrogen-bonding capacity, which may improve target affinity or solubility .
Core Scaffold Differences :
- The target compound’s pyrrolidine-carboxamide core contrasts with the pyrazolo-pyrimidine scaffold in . The latter exhibits potent TRK inhibition due to its planar heteroaromatic system, which facilitates kinase active-site interactions .
Pharmacological Profiles: While the target compound lacks explicit activity data, structurally related molecules in the evidence show anticancer applications. For example, ’s quinoxaline derivative targets kinases via its ethane-diamine linker and quinoxaline moiety, suggesting a possible mechanism for the target compound .
Solid-State Properties :
- emphasizes the importance of solid-state formulations (e.g., salts, hydrates) for pyrrolidine-carboxamide derivatives to optimize stability and bioavailability. This could inform development strategies for the target compound .
Q & A
Q. What patent landscapes exist for related pyrrolidine-carboxamide derivatives?
- Methodological Answer :
- Prior art search : Use Espacenet or USPTO databases to identify patents (e.g., EP 15154554.8) covering similar structures as TRK inhibitors .
- Freedom-to-operate analysis : Map claims for substituent restrictions (e.g., methoxy vs. trifluoromethyl groups) to avoid infringement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
